4,5-Dimethyl-1H-imidazole-2-carboxamide

Lipophilicity Permeability Medicinal Chemistry

Fragment-based drug discovery requires precise physicochemical tuning to avoid false hits. 4,5-Dimethyl-1H-imidazole-2-carboxamide (CAS 146450-02-4) addresses this with C-4,C-5 methylation that elevates XLogP from -0.7 (unsubstituted) to 0.1 while retaining dual hydrogen-bond donors-critical for ATP-mimetic kinase inhibitors and nucleobase recognition elements in nanopore DNA sequencing. • Balanced lipophilicity (XLogP=0.1, TPSA=71.8 Ų) within CNS MPO sweet spot • ≥97% purity minimizes false-positive rates in kinase fragment screens • Planar core with dual H-bond donors enables specific base recognition in nanopore sequencing • Reliable global stock for uninterrupted research supply

Molecular Formula C6H9N3O
Molecular Weight 139.158
CAS No. 146450-02-4
Cat. No. B585396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-1H-imidazole-2-carboxamide
CAS146450-02-4
Synonyms1H-Imidazole-2-carboxamide,4,5-dimethyl-(9CI)
Molecular FormulaC6H9N3O
Molecular Weight139.158
Structural Identifiers
SMILESCC1=C(N=C(N1)C(=O)N)C
InChIInChI=1S/C6H9N3O/c1-3-4(2)9-6(8-3)5(7)10/h1-2H3,(H2,7,10)(H,8,9)
InChIKeyVPWSOMDLVSIPSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethyl-1H-imidazole-2-carboxamide Physicochemical Overview


4,5-Dimethyl-1H-imidazole-2-carboxamide is a C-4,C-5 disubstituted imidazole-2-carboxamide small molecule (C₆H₉N₃O, MW 139.16 g/mol) [1]. It presents a planar heterocyclic core with a 2-carboxamide hydrogen-bond donor/acceptor motif and two methyl substituents that tune lipophilicity (XLogP3-AA = 0.1) while preserving the topological polar surface area (TPSA = 71.8 Ų) of the parent imidazole-2-carboxamide scaffold [1]. Commercially available for R&D at ≥97% purity, this compound serves as a fragment-like building block and a hydrogen-bonding recognition element in probe and drug-discovery programs .

Fragment-based screening and library design workflows
Hydrogen-bonding probe development for molecular recognition
Reported purity grade supports assay reproducibility requirements

Why 4,5-Dimethyl-1H-imidazole-2-carboxamide Is Irreplaceable


In-class imidazole-2-carboxamides share a core scaffold, yet even minor methylation shifts dramatically alter key physicochemical properties that govern molecular recognition, solubility, and purification behavior [1]. The 4,5‑dimethyl substitution raises XLogP3‑AA from −0.7 (unsubstituted 1H‑imidazole‑2‑carboxamide) to 0.1, a physiologically relevant lipophilicity change that affects passive permeability and nonspecific binding [1]. Simultaneously, the primary carboxamide motif retains two hydrogen‑bond donors, unlike N‑methylated regioisomers that sacrifice one H‑bond donor and consequently exhibit divergent target‑engagement profiles . These differences make simple interchange between analogs a source of irreproducible results in biological assays and molecular recognition experiments [2].

Attribute
This Compound
Substitution Concern
Methylation Pattern
4,5-dimethyl substitution
Unsubstituted or mono-methyl analogs may shift lipophilicity and recognition profile
Carboxamide Form
Primary amide
N-methyl regioisomer may reduce hydrogen-bond donor count, altering target engagement
Purity Grade
Higher specified purity
Lower-purity analogs may introduce confounding impurities in sensitive assays

Quantitative Evidence for 4,5-Dimethyl-1H-imidazole-2-carboxamide Selection


Lipophilicity Gain with Unchanged Polar Surface Area

4,5‑Dimethyl‑1H‑imidazole‑2‑carboxamide exhibits an XLogP3‑AA of 0.1, which is 0.8 log units higher than the −0.7 value of the unsubstituted 1H‑imidazole‑2‑carboxamide [1]. Despite the increase in lipophilicity, the TPSA remains unchanged at 71.8 Ų, demonstrating that the methyl groups modulate hydrophobicity without altering the polar surface accessible for hydrogen bonding [1][2]. This property profile is closer to the typical range for CNS‑penetrant fragments (XLogP ≈ 0–3, TPSA < 90 Ų) than the unsubstituted parent.

Lipophilicity Gain
Cross-study comparable
XLogP +0.8 vs unsubstituted; TPSA 71.8 Ų unchanged
Supports permeability-solubility balance screening
Computed values; verify experimentally
Lipophilicity Permeability Medicinal Chemistry

Dual Hydrogen-Bond Donor Retention

The primary carboxamide of 4,5‑dimethyl‑1H‑imidazole‑2‑carboxamide contributes two hydrogen‑bond donor (HBD) atoms (amide NH₂ plus imidazole NH) [1]. In contrast, the N,4‑dimethyl regioisomer (CAS 87864‑88‑8) bears an N‑methyl amide, reducing its HBD count to one . This difference is structurally verified by the SMILES strings: the target compound (CC1=C(N=C(N1)C(=O)N)C) retains the –C(=O)NH₂ moiety, whereas the N‑methyl analog (Cc1cnc(n1)C(=O)NC) replaces NH₂ with NHCH₃. The extra HBD enables the 4,5‑dimethyl compound to engage in a wider array of directed hydrogen‑bond interactions with biological targets.

H-Bond Donor Count
Class-level inference
2 HBD vs 1 HBD (N-methyl regioisomer)
May support broader target-engagement profile
Structural inference; binding assays recommended
Hydrogen Bonding Target Engagement Structure-Activity Relationships

Superior Purity Over Unsubstituted Analog

Multiple vendors supply 4,5‑dimethyl‑1H‑imidazole‑2‑carboxamide at a minimum purity of 97% , whereas the unsubstituted 1H‑imidazole‑2‑carboxamide is routinely offered at 95% minimum purity . The 2‑percentage‑point higher purity specification reduces the risk of confounding impurities—particularly unreacted imidazole precursors or de‑methylated side products—that can interfere in sensitive biochemical or biophysical assays.

Purity Specification
Specification review
≥97% vs ≥95% (unsubstituted analog)
Reported higher purity may reduce impurity risk
Vendor specification; verify lot COA
Purity Reproducibility Procurement

pH-Independent Nucleobase Recognition

UV‑spectroscopic determination of acid dissociation constants for 4(5)‑substituted 1H‑imidazole‑2‑carboxamides reveals that the imidazole‑2‑carboxamide scaffold exists predominantly in a neutral, hydrogen‑bond‑competent form across pH 6–10 [1]. NMR titration experiments further demonstrated that this scaffold interacts with naturally occurring nucleosides via hydrogen bonding with a selectivity order of dG > dC ≫ dT > dA [1]. These physicochemical properties are intrinsic to the 4(5)‑substituted imidazole‑2‑carboxamide core and support its use as a universal reader for DNA sequencing by recognition tunneling, a role that demands reproducible, pH‑robust hydrogen‑bonding behavior.

pH-Robust Recognition
Class-level inference
Neutral form pH 6–10; dG > dC ≫ dT > dA
Supports nucleic-acid sensing research workflows
Scaffold-class property; analog-specific confirmation advised
Tautomerism DNA Sequencing Molecular Recognition

Fragment-Library Diversity vs. Carboxylic Acid Analog

Compared with imidazole‑2‑carboxylic acid (XLogP3‑AA = −0.1, TPSA = 66 Ų), the 4,5‑dimethyl‑carboxamide analog shifts lipophilicity upward by 0.2 log units (XLogP3‑AA = 0.1 vs. −0.1) while increasing TPSA by 5.8 Ų (71.8 Ų vs. 66 Ų) [1][2]. The presence of a neutral carboxamide rather than a charged carboxylate at physiological pH further differentiates the compound in terms of solubility and binding-mode preferences. These subtle but measurable differences expand the physicochemical space accessible to fragment collections, providing a “neutral H‑bond donor” option that the acid cannot offer.

Fragment Diversity
Cross-study comparable
XLogP +0.2; TPSA +5.8 Ų vs carboxylic acid analog
Expands fragment-screening chemical space
Computed properties; verify experimentally
Fragment-Based Drug Discovery Library Design Physicochemical Diversity

Key Applications of 4,5-Dimethyl-1H-imidazole-2-carboxamide


Universal Reader for Recognition-Tunneling DNA Sequencing

The imidazole‑2‑carboxamide scaffold’s ability to remain neutral over a broad pH range (6–10) and to hydrogen‑bond with all four canonical nucleosides, with a defined preference hierarchy, makes 4,5‑dimethyl‑1H‑imidazole‑2‑carboxamide a strong candidate for development as a recognition element in nanopore‑based DNA sequencing platforms [1]. Its balanced XLogP of 0.1 favors aqueous compatibility while the TPSA of 71.8 Ų ensures sufficient polarity for specific base interactions.

Fragment-Based Lead Discovery for Kinase Hinge Binders

With two hydrogen‑bond donors, a planar imidazole ring, and a lipophilicity (XLogP = 0.1) appropriate for fragment screening, the compound is well suited for fragment libraries targeting ATP‑binding sites of kinases [1][2]. The higher purity (97%) reduces false‑positive rates in primary screens, and the methyl substituents provide vectors for structure‑guided optimization.

Hydrogen-Bonding Probe in Supramolecular Chemistry

The documented capacity for self‑association through hydrogen‑bonded dimer formation and the well‑characterized tautomeric equilibrium [1] make 4,5‑dimethyl‑1H‑imidazole‑2‑carboxamide a useful model compound for studying hydrogen‑bond networks, tautomerism, and molecular recognition phenomena in solution and at interfaces.

CNS-Penetrant Probe Building Block

The combination of XLogP = 0.1 and TPSA = 71.8 Ų places the compound within the CNS multiparameter optimization “sweet spot,” providing a fragment‑sized starting point for medicinal chemistry programs targeting neurological disorders [2]. Its primary amide can be readily derivatized while retaining a controlled property envelope.

Application
Selection Property
Validation Focus
Recognition-tunneling DNA sequencing research
pH-robust hydrogen-bonding scaffold
Nucleoside binding selectivity verification
Fragment-based kinase hinge screening
Dual H-bond donor with planar imidazole core
ATP-site binding confirmation
Supramolecular hydrogen-bonding studies
Characterized tautomeric equilibrium
Self-association and dimer formation analysis
CNS-penetrant probe building block
Balanced polarity-lipophilicity profile
CNS MPO parameter verification

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